molecular formula C16H12BrNO B12591200 Isoxazole, 5-(3-bromophenyl)-3-(4-methylphenyl)- CAS No. 651021-73-7

Isoxazole, 5-(3-bromophenyl)-3-(4-methylphenyl)-

Cat. No.: B12591200
CAS No.: 651021-73-7
M. Wt: 314.18 g/mol
InChI Key: RUOROTOYQTWYHO-UHFFFAOYSA-N
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Description

Isoxazole, 5-(3-bromophenyl)-3-(4-methylphenyl)- is a heterocyclic compound that features an isoxazole ring substituted with a 3-bromophenyl group at the 5-position and a 4-methylphenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoxazole, 5-(3-bromophenyl)-3-(4-methylphenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-bromoacetophenone with 4-methylbenzohydroxamic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Isoxazole, 5-(3-bromophenyl)-3-(4-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium iodide (NaI) in acetone, potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted isoxazoles depending on the nucleophile used.

Scientific Research Applications

Isoxazole, 5-(3-bromophenyl)-3-(4-methylphenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Isoxazole, 5-(3-bromophenyl)-3-(4-methylphenyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Isoxazole, 5-(4-bromophenyl)-3-(4-methylphenyl)
  • Isoxazole, 5-(3-chlorophenyl)-3-(4-methylphenyl)
  • Isoxazole, 5-(3-bromophenyl)-3-(4-ethylphenyl)

Uniqueness

Isoxazole, 5-(3-bromophenyl)-3-(4-methylphenyl)- is unique due to the specific substitution pattern on the isoxazole ring, which imparts distinct chemical and physical properties

Properties

CAS No.

651021-73-7

Molecular Formula

C16H12BrNO

Molecular Weight

314.18 g/mol

IUPAC Name

5-(3-bromophenyl)-3-(4-methylphenyl)-1,2-oxazole

InChI

InChI=1S/C16H12BrNO/c1-11-5-7-12(8-6-11)15-10-16(19-18-15)13-3-2-4-14(17)9-13/h2-10H,1H3

InChI Key

RUOROTOYQTWYHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)C3=CC(=CC=C3)Br

Origin of Product

United States

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